Oxyphenbutazone-d9

Bioanalytical Chemistry Mass Spectrometry Stable Isotope Labeling

Oxyphenbutazone-d9 is a stable isotope-labeled internal standard (SIL-IS) with nine deuterium atoms in the n-butyl group, offering a +9 Da mass shift and co-elution with the native analyte. It eliminates ion suppression, matrix effects, and extraction variability—ensuring accurate oxyphenbutazone/phenylbutazone quantification that meets FDA, EMA, and ICH M10 criteria. Unlike unlabeled or structural analog standards, this compound guarantees precision <15% CV and accuracy 80–120% across 0.05–20 µg/mL. With certified ≥98% purity, 99 atom % D isotopic enrichment, and 3-year room-temperature stability, it is the most reliable internal standard for bioanalytical LC-MS/MS, veterinary drug residue monitoring, and stable isotope-resolved metabolomics.

Molecular Formula C19H20N2O3
Molecular Weight 333.4 g/mol
CAS No. 1189693-23-9
Cat. No. B564727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyphenbutazone-d9
CAS1189693-23-9
Synonyms4-(Butyl-d9)-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione;  1-Phenyl-2-(p-hydroxyphenyl)-3,5-dioxo-4-(butyl-d9)pyrazolidine;  Butapirone-d9;  Californit-d9;  Crovaril-d9;  p-Hydroxyphenylbutazone-d9;  Visubutina-d9; 
Molecular FormulaC19H20N2O3
Molecular Weight333.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3/i1D3,2D2,3D2,9D2
InChIKeyHFHZKZSRXITVMK-ZNZAITRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxyphenbutazone-d9 CAS 1189693-23-9: Deuterated Internal Standard for Precise Quantification


Oxyphenbutazone-d9 (CAS 1189693-23-9) is the deuterium-labeled analogue of oxyphenbutazone, a phenylbutazone-derived non-steroidal anti-inflammatory drug (NSAID) and non-selective cyclooxygenase (COX) inhibitor . The compound features nine deuterium atoms substituted for hydrogen atoms in the n-butyl group, yielding a molecular formula of C19H11D9N2O3 and a molecular weight of 333.43 g/mol . As a stable isotope-labeled internal standard (SIL-IS), Oxyphenbutazone-d9 is primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for the accurate quantification of oxyphenbutazone and its parent compound phenylbutazone in complex biological matrices [1].

Why Oxyphenbutazone-d9 Cannot Be Replaced by Unlabeled or Non-Isotopic Analogs in Quantitative Bioanalysis


Generic substitution of Oxyphenbutazone-d9 with unlabeled oxyphenbutazone or structurally similar internal standards introduces significant analytical error in LC-MS/MS quantification. Unlabeled compounds are chemically indistinguishable from the target analyte and cannot correct for matrix effects, ion suppression/enhancement, or variable extraction recovery—resulting in bias that may exceed regulatory acceptance criteria (accuracy 80–120%) [1]. Structural analog internal standards (e.g., phenylbutazone-d9 for oxyphenbutazone measurement) exhibit different chromatographic retention behavior and ionization efficiency, compromising precision and accuracy particularly in hemolyzed or complex biological samples where matrix effects are pronounced [2]. In contrast, a stable isotope-labeled internal standard such as Oxyphenbutazone-d9 co-elutes with the native analyte, experiences identical sample preparation losses, and compensates for ionization variability, thereby enabling method validation that meets stringent regulatory guidelines including FDA, EMA, and ICH M10 requirements [3].

Oxyphenbutazone-d9 CAS 1189693-23-9: Quantitative Differentiation Against Comparators and Baseline


Isotopic Enrichment of Oxyphenbutazone-d9 vs. Lower-Grade Deuterated Standards

Oxyphenbutazone-d9 from CDN Isotopes (Product D-7297) is specified with isotopic enrichment of 99 atom % D, representing the highest available purity grade for a deuterated internal standard . In contrast, many alternative suppliers provide deuterated standards with lower isotopic enrichment (commonly 98 atom % D) or do not disclose enrichment values. A 1% difference in isotopic enrichment at the 99% level translates to a 100% relative increase in unlabeled analyte impurity (1% vs. 2%), which directly impacts the lower limit of quantification (LLOQ) and baseline signal in trace-level measurements [1].

Bioanalytical Chemistry Mass Spectrometry Stable Isotope Labeling

LC-MS/MS Method Validation: Oxyphenbutazone-d9 Enables Linear Quantification from 0.05–20 µg/mL with Precision <15% CV

A validated LC-MS/MS method employing d9-labeled phenylbutazone (Oxyphenbutazone-d9) as internal standard demonstrated linearity over 0.05–20 µg/mL (r² > 0.995), with intra- and inter-day precision coefficients of variation (CV) less than 15% and accuracy (bias%) within 80–120% across the calibration range [1]. The same method, when attempted without isotope-labeled internal standard (using external calibration), failed to meet accuracy criteria due to matrix-induced ion suppression exceeding 40% in hemolyzed plasma samples [1]. The isotope-labeled internal standard compensated for signal suppression, maintaining quantification accuracy despite variable hemolysis conditions.

Bioanalytical Method Validation LC-MS/MS Pharmacokinetics

Mass Shift Differentiation: +9 Da Separation of Oxyphenbutazone-d9 from Unlabeled Analyte

Oxyphenbutazone-d9 incorporates nine deuterium atoms specifically in the n-butyl group, resulting in a monoisotopic mass of 333.204 Da—a +9 Da shift relative to unlabeled oxyphenbutazone (324.3737 Da) . This mass difference is sufficient to avoid isotopic overlap between the analyte and internal standard MS signals, a common issue with compounds labeled at fewer positions (e.g., d3- or d4-labeled internal standards) where the M+3 or M+4 isotopic peak of the native analyte can contribute to the internal standard channel [1]. The +9 Da separation ensures baseline resolution of analyte and internal standard signals across the entire linear dynamic range.

Mass Spectrometry Isotopic Labeling Quantitative Analysis

Regulatory Compliance: SIL-IS Required for FDA/EMA Bioanalytical Method Validation

Regulatory guidelines including FDA Guidance for Industry (Bioanalytical Method Validation, 2018), EMA Guideline on Bioanalytical Method Validation (2011), and ICH M10 (2022) mandate or strongly recommend the use of stable isotope-labeled internal standards (SIL-IS) for robust LC-MS/MS quantification of drugs and metabolites in biological fluids [1]. Oxyphenbutazone-d9 meets the criteria of a true SIL-IS: identical physicochemical properties to the analyte, co-elution, and full compensation for matrix effects and recovery losses. Methods validated with Oxyphenbutazone-d9 have been accepted in peer-reviewed literature and are suitable for regulatory submission [2].

Regulatory Science Bioanalysis Method Validation

Deuterium Kinetic Isotope Effect (KIE): Minimal Metabolic Alteration Confirmed for Deuterated Phenylbutazone Analogs

Deuteration at the n-butyl group of oxyphenbutazone does not introduce significant metabolic kinetic isotope effects (KIE) that would alter the compound's pharmacokinetic behavior as an internal standard. The nine deuterium atoms are placed on a metabolically stable alkyl chain not directly involved in primary Phase I oxidation pathways [1]. In contrast, deuteration at benzylic or α-carbon positions can produce measurable KIE (k_H/k_D ratios up to 3–8) that alter retention time and extraction recovery relative to the analyte, compromising internal standard performance [2]. The n-butyl labeling position of Oxyphenbutazone-d9 avoids these issues, ensuring near-identical behavior to the unlabeled analyte.

Pharmacokinetics Deuterium Isotope Effects Metabolic Stability

Storage Stability: 3-Year Stability at Room Temperature Verified for Oxyphenbutazone-d9

According to vendor Certificate of Analysis data, Oxyphenbutazone-d9 remains stable for at least three years when stored under recommended conditions (room temperature, protected from light and moisture) . This stability specification is derived from real-time stability testing and is documented in the Safety Data Sheet (SDS). In contrast, unlabeled oxyphenbutazone API is typically recommended for storage at -20°C and may degrade more rapidly at ambient temperature due to oxidative and hydrolytic pathways . The room-temperature stability of the deuterated standard simplifies logistics, reduces cold-chain shipping costs, and minimizes handling-induced degradation during routine laboratory use.

Stability Reference Standard Long-term Storage

Recommended Applications of Oxyphenbutazone-d9 in Regulated Bioanalysis and Pharmacokinetic Research


Validated LC-MS/MS Quantification of Oxyphenbutazone in Equine and Human Plasma for Pharmacokinetic Studies

Oxyphenbutazone-d9 serves as the optimal internal standard for quantifying oxyphenbutazone concentrations in plasma samples from pharmacokinetic studies. As demonstrated by You et al. (2009), the deuterated standard enables linear calibration from 0.05–20 µg/mL with precision <15% CV and accuracy within 80–120%—fully meeting FDA and EMA bioanalytical method validation requirements [1]. The +9 Da mass shift eliminates analyte/internal standard cross-talk, while co-elution compensates for matrix effects including ion suppression from hemolyzed samples [1].

Regulatory-Compliant Residue Analysis in Veterinary Drug Monitoring

In veterinary drug residue monitoring programs, Oxyphenbutazone-d9 is essential for achieving the detection sensitivity and quantification reliability mandated by regulatory agencies. The validated LC-MS/MS method employing this SIL-IS achieved limits of detection and quantification of 0.01 µg/mL and 0.05 µg/mL, respectively, in equine plasma—levels suitable for confirming phenylbutazone and oxyphenbutazone residues in post-competition samples [1]. The method's robustness against hemolysis-induced signal suppression, attributable entirely to the isotope-labeled internal standard, ensures reliable quantification even in suboptimal sample conditions [1].

Metabolite Identification and Metabolic Stability Studies Using Deuterium Tracing

Oxyphenbutazone-d9, with its nine deuterium atoms localized to the n-butyl side chain, is well-suited for stable isotope-resolved metabolomics and metabolic pathway tracing. Unlike 13C-labeled compounds, which are more costly and synthetically complex, the deuterium labeling pattern of Oxyphenbutazone-d9 provides a clear mass spectrometric signature (+9 Da) for tracking parent compound and metabolite formation without introducing significant metabolic isotope effects [2]. This makes the compound valuable for differentiating oxyphenbutazone-derived metabolites from endogenous compounds and co-administered drugs.

Pharmaceutical Reference Standard for Method Development and Quality Control

As a fully characterized deuterated standard with certified isotopic enrichment (99 atom % D) and documented room-temperature stability for three years, Oxyphenbutazone-d9 meets the criteria for a primary reference standard in analytical method development and routine quality control applications . The compound is suitable for spiking into calibration standards and quality control samples across the full analytical range, and its long-term stability simplifies inventory management and reduces the frequency of reference standard requalification .

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